molecular formula C10H15ClN2O2S B15123706 (R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

(R)-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride

Cat. No.: B15123706
M. Wt: 262.76 g/mol
InChI Key: RWZYILAQTIQGAU-UHFFFAOYSA-N
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Description

®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution reactions.

    Esterification: The ethyl ester group is introduced via esterification reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Medicine: Thiazole derivatives are often explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine share structural similarities.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid are structurally related.

Uniqueness

®-Ethyl 2-(pyrrolidin-2-yl)thiazole-4-carboxylate hydrochloride is unique due to its specific combination of the thiazole and pyrrolidine rings, along with the ethyl ester and hydrochloride salt forms. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.ClH/c1-2-14-10(13)8-6-15-9(12-8)7-4-3-5-11-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYILAQTIQGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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